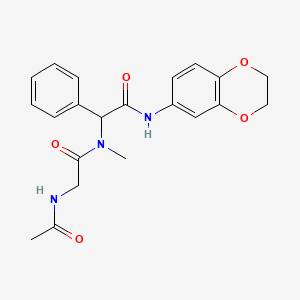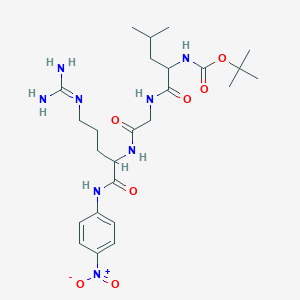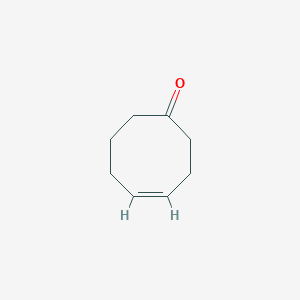
6,6'-Dibromo-1,1'-di(n-octyl)isoindigo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo is a synthetic organic compound with the molecular formula C32H40Br2N2O2. It is characterized by its orange to dark red powder or crystalline appearance . This compound is part of the isoindigo family, which is known for its applications in organic electronics and materials science.
Méthodes De Préparation
The synthesis of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo typically involves the bromination of 1,1’-di(n-octyl)isoindigo. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6,6’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Materials Science: The compound is employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Biological Studies:
Mécanisme D'action
The mechanism of action of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system play a crucial role in its electronic properties, making it an effective component in organic electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in semiconductors or interaction with biological molecules in medical research .
Comparaison Avec Des Composés Similaires
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo can be compared with other isoindigo derivatives, such as:
6,6’-Dibromoisoindigo: Lacks the n-octyl groups, which affects its solubility and electronic properties.
1,1’-Di(n-octyl)isoindigo: Lacks the bromine atoms, resulting in different reactivity and applications.
Pyrazine-fused isoindigo: A novel electron acceptor used in polymer solar cells, showcasing different electronic properties.
The uniqueness of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo lies in its combination of bromine atoms and n-octyl groups, which enhance its solubility, reactivity, and electronic properties, making it a versatile compound in various scientific fields.
Propriétés
Formule moléculaire |
C32H40Br2N2O2 |
|---|---|
Poids moléculaire |
644.5 g/mol |
Nom IUPAC |
(3Z)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one |
InChI |
InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29- |
Clé InChI |
MLSKVFFBSGZTFD-FLWNBWAVSA-N |
SMILES isomérique |
CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O |
SMILES canonique |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)




![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)







![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)
